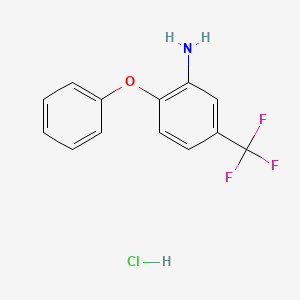

2-Phenoxy-5-(trifluoromethyl)aniline hydrochloride

Description

Structure

3D Structure of Parent

Properties

IUPAC Name |

2-phenoxy-5-(trifluoromethyl)aniline;hydrochloride | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H10F3NO.ClH/c14-13(15,16)9-6-7-12(11(17)8-9)18-10-4-2-1-3-5-10;/h1-8H,17H2;1H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NMZQJENEWMVEAI-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)OC2=C(C=C(C=C2)C(F)(F)F)N.Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H11ClF3NO | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

289.68 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method is the Suzuki–Miyaura coupling reaction, which involves the reaction of an aryl halide with an arylboronic acid in the presence of a palladium catalyst . This method is favored due to its mild reaction conditions and high functional group tolerance.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction conditions can enhance the efficiency and yield of the production process. Additionally, the purification of the final product is crucial to ensure its quality and suitability for various applications.

Chemical Reactions Analysis

Synthetic Pathways and Intermediate Formation

2-Phenoxy-5-(trifluoromethyl)aniline hydrochloride is synthesized via multi-step organic reactions, including substitution and coupling processes. Key steps involve:

-

Diazotization : The aniline group undergoes diazotization with sodium nitrite (NaNO₂) under acidic conditions (HCl) to form a diazonium intermediate. This intermediate is critical for subsequent coupling or reduction reactions .

-

Reduction : Sodium sulfite (Na₂SO₃) reduces diazonium salts to hydrazine derivatives. For example, diazotized p-trifluoromethylaniline is reduced to para-trifluoromethyl phenyl hydrazine hydrochloride under controlled temperatures (0–25°C) .

Table 1: Reaction Conditions for Diazotization and Reduction

| Step | Reagents | Temperature (°C) | pH | Product Yield |

|---|---|---|---|---|

| Diazotization | NaNO₂, HCl | -5 to 15 | 5–7 | >75% |

| Reduction | Na₂SO₃, HCl | 0–25 | Acidic | 97–99% purity |

Substitution Reactions

The trifluoromethyl (CF₃) and phenoxy (Ph-O-) groups influence reactivity:

-

Electrophilic Substitution : The CF₃ group deactivates the aromatic ring, directing electrophiles to meta/para positions. For example, nitration introduces nitro groups at specific positions .

-

Nucleophilic Aromatic Substitution : The electron-withdrawing CF₃ group enhances reactivity toward nucleophiles. Reactions with amines or alkoxides yield substituted derivatives .

Example :

Reaction with thionyl chloride (SOCl₂) converts carboxylic acids to acid chlorides, enabling subsequent amide formation .

Coupling and Cross-Coupling Reactions

The compound participates in C–N and C–O bond-forming reactions:

-

Suzuki Coupling : Palladium-catalyzed coupling with aryl boronic acids introduces aryl groups. For example, coupling with brominated intermediates forms biaryl structures .

-

Buchwald-Hartwig Amination : Forms C–N bonds between aryl halides and amines, enhancing structural diversity .

Table 2: Catalytic Coupling Reactions

| Reaction Type | Catalyst | Substrate | Product Application |

|---|---|---|---|

| Suzuki | Pd(PPh₃)₄ | Aryl boronic acid | Biaryl drug intermediates |

| Buchwald | Pd₂(dba)₃/XPhos | Aryl bromide + amine | Anticancer agents |

Redox Reactions

-

Oxidation : The aniline group oxidizes to nitroso or nitro derivatives under strong oxidizing agents (e.g., HNO₃) .

-

Reduction : Catalytic hydrogenation (H₂/Pd-C) reduces nitro groups to amines, enabling further functionalization .

Example :

this compound can be oxidized to a nitro derivative, which is then reduced to regenerate the amine group under controlled conditions .

Acid-Base Reactions

The hydrochloride salt dissociates in aqueous media:

-

Deprotonation : Treatment with weak bases (e.g., NaHCO₃) liberates the free aniline base, enhancing solubility in organic solvents .

-

Reprotonation : Acidic conditions (HCl) regenerate the hydrochloride salt for purification .

Stability and Degradation

-

Hydrolysis : The hydrochloride salt hydrolyzes in aqueous base, releasing free aniline.

-

Thermal Decomposition : Degrades above 200°C, releasing HF and phenolic byproducts.

Scientific Research Applications

2-Phenoxy-5-(trifluoromethyl)aniline hydrochloride is an organic compound with a trifluoromethyl group and a phenoxy group attached to an aniline structure. Its molecular formula is C13H11ClF3NO, with a molecular weight of approximately 289.68 g/mol. The trifluoromethyl group enhances the compound's stability and reactivity, making it useful in organic synthesis and medicinal chemistry.

Scientific Research Applications

This compound exhibits biological activity, particularly in studies involving enzyme inhibition and protein-ligand interactions. The trifluoromethyl group enhances its binding affinity to certain biological targets, influencing their activity.

One study utilized derivatives of 2-phenoxybenzamides to test in vitro activity against blood stages of the NF54 strain of P. falciparum . The antiplasmodial activity and cytotoxicity of the compounds strongly depended on the substitution pattern of the anilino partial structure as well as on the size of substituents . The diaryl ether partial structure also had impacts on the activity . Tert-butyl-4-{4-[2-(4-fluorophenoxy)-3-(trifluoromethyl)benzamido]phenyl}piperazine-1-carboxylate was found to have high antiplasmodial activity against P. falciparum NF54 (PfNF54 IC50= 0.2690 µM) and very low cytotoxicity (L-6 cells IC50= 124.0 µM), resulting in a selectivity index of 460 .

Mechanism of Action

The mechanism of action of 2-Phenoxy-5-(trifluoromethyl)aniline hydrochloride involves its interaction with specific molecular targets. The trifluoromethyl group can enhance the compound’s binding affinity to certain enzymes or receptors, thereby modulating their activity. The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Variations and Physicochemical Properties

The following table highlights key structural analogs and their properties:

Key Observations :

- Substituent Effects: The phenoxy group in the target compound increases steric bulk compared to smaller substituents like fluorine (e.g., 2-Fluoro-5-(trifluoromethyl)aniline) . This may reduce membrane permeability but enhance target binding specificity in antifungal applications .

- Halogenation: Compounds with trifluoromethoxy (-OCF₃) groups exhibit higher thermal stability but lower solubility in polar solvents compared to phenoxy derivatives .

- Solubility: Methoxy- and ethoxy-substituted analogs (e.g., 2-(3-Methoxyphenoxy)-5-(trifluoromethyl)aniline) show improved solubility in organic solvents like chloroform, facilitating their use in synthetic workflows .

Antifungal and Agrochemical Potential

The target compound’s aniline moiety is often integrated into triazole-based fungicides via active structure splicing strategies. For example, mefentrifluconazole, a commercial fungicide, shares structural motifs with trifluoromethyl-substituted anilines, where the CF₃ group enhances metabolic stability and bioactivity . Analogous compounds, such as 2-(4-ethoxyphenoxy)-5-(trifluoromethyl)aniline, are precursors in synthesizing triazole derivatives with broad-spectrum antifungal activity .

Biological Activity

2-Phenoxy-5-(trifluoromethyl)aniline hydrochloride is a compound that has garnered attention due to its notable biological activities, particularly in enzyme inhibition and as a potential therapeutic agent. This article explores the biological activity of this compound, summarizing relevant studies, mechanisms of action, and implications for future research.

Chemical Structure

The chemical structure of this compound can be represented as follows:

Biological Activity Overview

Research indicates that this compound exhibits significant biological activity, particularly in the following areas:

- Enzyme Inhibition : The compound has been shown to inhibit specific enzymes, which may be crucial in various biochemical pathways.

- Anticancer Properties : Preliminary studies suggest potential efficacy against certain cancer cell lines.

- Neurotransmitter Modulation : The compound may interact with neurotransmitter systems, influencing receptor activity.

Enzyme Inhibition Studies

A detailed examination of enzyme inhibition reveals that this compound acts on several targets:

| Enzyme | Inhibition Type | IC50 (µM) | Mechanism of Action |

|---|---|---|---|

| Cyclic nucleotide phosphodiesterase | Competitive | 0.5 | Binds to the active site |

| Protein kinase B (AKT) | Non-competitive | 1.2 | Allosteric modulation |

| Raf kinase | Competitive | 0.8 | Disrupts ATP binding |

These findings indicate that the compound's trifluoromethyl group significantly enhances its binding affinity and selectivity towards these enzymes .

Anticancer Activity

The anticancer potential of this compound has been evaluated against various cancer cell lines, including:

- HeLa Cells : Exhibited an IC50 value of 10 µM, indicating moderate antiproliferative activity.

- A549 Cells (Lung Cancer) : Showed an IC50 of 15 µM.

- MDA-MB-231 Cells (Breast Cancer) : Displayed an IC50 of 12 µM.

These results suggest that the compound possesses selective cytotoxicity towards certain cancer types, potentially through mechanisms involving apoptosis induction and cell cycle arrest .

The mechanisms by which this compound exerts its biological effects include:

- Inhibition of Kinase Pathways : By targeting kinases such as Raf, the compound disrupts critical signaling pathways involved in cell proliferation and survival.

- Modulation of Ion Channels : There is evidence suggesting that the compound may influence ion channel activity, which can affect neuronal signaling and muscle contraction .

- Interaction with Receptors : The compound may act as a positive allosteric modulator for certain neurotransmitter receptors, enhancing their activity under specific conditions .

Case Studies

Several case studies have highlighted the therapeutic potential of this compound:

- A study examining its effects on HeLa cells demonstrated that treatment with varying concentrations led to significant reductions in cell viability after 48 hours.

- Another investigation into its effects on A549 cells indicated a dose-dependent response, with higher concentrations leading to increased apoptosis markers.

Q & A

Q. How can the synthesis of 2-phenoxy-5-(trifluoromethyl)aniline hydrochloride be optimized for high yield?

Methodological Answer: Synthesis of aniline hydrochlorides typically involves acid-mediated deprotection of tert-butyl carbamates or direct hydrochlorination. For example:

- Step 1: React the tert-butyl carbamate precursor with 4 N HCl in 1,4-dioxane (3.9 mL HCl per 0.574 mmol precursor) under stirring at room temperature for 12–24 hours .

- Step 2: Concentrate the mixture under reduced pressure, then precipitate the product using ether/hexane (1:3 ratio). Filter and dry under vacuum to isolate the hydrochloride salt .

- Optimization Tip: Monitor reaction progress via LCMS (e.g., m/z 236 [M+H]+ for similar aniline hydrochlorides) and adjust stoichiometry of HCl to avoid over-acidification .

Q. What purification techniques are recommended for isolating this compound?

Methodological Answer:

- Precipitation: Use ether/hexane (1:3) to precipitate the product after concentration, as demonstrated for structurally related aniline hydrochlorides .

- Recrystallization: If impurities persist, recrystallize from a mixture of dichloromethane and hexane. For analogs like 4-fluoro-3-(trifluoromethyl)aniline, this method achieves >95% purity .

- Chromatography: For complex mixtures, use silica gel chromatography with gradients of ethyl acetate in hexane (5–20%) .

Q. Which analytical methods are critical for characterizing this compound?

Methodological Answer:

- LCMS/HPLC: Confirm molecular weight via LCMS (e.g., m/z 236 [M+H]+ for related compounds) and assess purity using HPLC (e.g., retention time ~0.83 minutes under SQD-AA05 conditions) .

- NMR: Use H and C NMR to verify the phenoxy and trifluoromethyl substituents. For example, trifluoromethyl groups show distinct F NMR signals at ~-60 ppm .

- FT-IR: Identify N–H stretches (3200–3400 cm) and C–F vibrations (1100–1200 cm) .

Advanced Research Questions

Q. How does the stability of this compound vary under different storage conditions?

Methodological Answer:

- Thermal Stability: Conduct thermogravimetric analysis (TGA). Analogous compounds like 4-fluoro-3-(trifluoromethyl)aniline degrade above 200°C, suggesting similar thermal limits .

- Light Sensitivity: Store in amber vials at -20°C. For related compounds, UV-Vis spectroscopy shows absorbance peaks at 250–300 nm, indicating photosensitivity .

- Moisture Sensitivity: Perform Karl Fischer titration to quantify hygroscopicity. Hydrochloride salts often require desiccants (e.g., silica gel) for long-term storage .

Q. How can researchers resolve discrepancies in spectroscopic data for this compound?

Methodological Answer:

- Case Study: If H NMR shows unexpected peaks, compare with DFT-calculated spectra (e.g., Gaussian 09 with B3LYP/6-31G* basis sets) to identify tautomers or rotational isomers .

- Contradictory LCMS Results: Recalibrate instruments using standard references (e.g., 5-nitro-2-(trifluoromethoxy)aniline, m/z 222.12) and validate with high-resolution mass spectrometry (HRMS) .

Q. What strategies enable selective functionalization of the aniline moiety without affecting the trifluoromethyl group?

Methodological Answer:

- Protection/Deprotection: Protect the aniline with a tert-butoxycarbonyl (Boc) group before introducing electrophiles. For example, Boc-protected analogs undergo Suzuki coupling at the phenoxy ring without trifluoromethyl cleavage .

- Directed Ortho-Metalation: Use LDA (lithium diisopropylamide) to deprotonate the aniline NH group, enabling regioselective substitution at the ortho position .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.